4-IPP

描述

acts on macrophage migration inhibitory factor; structure in first source

Structure

2D Structure

3D Structure

属性

IUPAC Name |

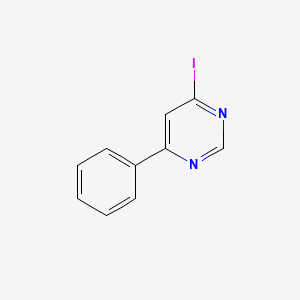

4-iodo-6-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCJXHNJVLUUMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41270-96-6 |

Source

|

| Record name | 41270-96-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 4-IPP: A Technical Guide for Researchers

An In-depth Analysis of 4-Iodo-6-phenylpyrimidine (4-IPP) as a Potent and Irreversible Inhibitor of Macrophage Migration Inhibitory Factor (MIF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4-Iodo-6-phenylpyrimidine (this compound), a small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF). This compound acts as a suicide substrate, forming a covalent bond with the N-terminal proline of MIF, thereby irreversibly inactivating its catalytic and biological functions. This inactivation has significant downstream effects, most notably the inhibition of the NF-κB signaling pathway, leading to a range of cellular responses including reduced inflammation, decreased osteoclastogenesis, and inhibition of cancer cell proliferation and migration. This document details the molecular interactions, signaling pathways, and provides a compilation of quantitative data and experimental protocols from key studies to serve as a resource for researchers in the fields of pharmacology, oncology, and immunology.

Introduction

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory and immune responses. It is implicated in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions. 4-Iodo-6-phenylpyrimidine (this compound) has emerged as a potent and specific irreversible inhibitor of MIF.[1][2] Its unique mechanism of action as a suicide substrate makes it a valuable tool for studying the biological functions of MIF and a potential therapeutic agent.[1][3] This guide will delve into the core mechanism of this compound, its effects on cellular signaling, and provide practical information for its use in research settings.

Mechanism of Action: Irreversible Inhibition of MIF

The primary mechanism of action of this compound is its function as a suicide substrate for MIF.[1][3] This involves a covalent and irreversible binding to the catalytically active N-terminal proline residue (Pro-1) of MIF.[3] This covalent modification sterically hinders the substrate binding pocket and ultimately inactivates the protein. The inactivation of MIF by this compound disrupts its interaction with its primary receptor, CD74, and co-receptors such as CXCR2 and CXCR4, thereby blocking downstream signaling cascades.[4]

Signaling Pathways Modulated by this compound

The inactivation of MIF by this compound leads to the modulation of several key signaling pathways, with the most prominent being the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

MIF is a known activator of the NF-κB pathway, a central regulator of inflammation, cell survival, and proliferation. This compound-mediated inhibition of MIF prevents the activation of this pathway.[2][4] Mechanistically, this compound has been shown to inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[2] This is achieved by preventing the interaction of MIF with the thioredoxin-interacting protein-p65 complex.[2] The inhibition of NF-κB signaling is a key contributor to the anti-inflammatory, anti-osteoclastogenic, and anti-cancer effects of this compound.

Quantitative Data

The following tables summarize the quantitative data for this compound from various studies, including its inhibitory concentrations in different cell lines and assays.

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 | ~30 µM | SCCVII (Squamous Carcinoma Cells) Proliferation | [5] |

| IC50 | 26.79 µM (24h), 20.17 µM (48h), 16.34 µM (96h) | HOS (Human Osteosarcoma) Cells | [6] |

| IC50 | 37.64 µM (24h), 20.86 µM (48h), 11.74 µM (96h) | 143B (Human Osteosarcoma) Cells | [6] |

| IC50 | 104.3 µM (72h) | Bone Marrow Macrophages (BMMs) | [7] |

| IC50 | ~5-10x lower than ISO-1 | Recombinant Human MIF Catalytic Activity | [8] |

Key Biological Effects and Experimental Protocols

Inhibition of Osteoclastogenesis

This compound has been demonstrated to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the suppression of the NF-κB signaling pathway.[2]

-

Cell Culture: Bone marrow macrophages (BMMs) are isolated from mice and cultured in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF.

-

Induction of Osteoclastogenesis: To induce osteoclast differentiation, BMMs are seeded at a density of 1.5 x 10^5 cells/well in a 48-well plate and cultured for 4-5 days with 30 ng/mL M-CSF and 50 ng/mL RANKL.

-

This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) at the time of RANKL addition.

-

TRAP Staining: After the incubation period, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

-

Data Analysis: The number and size of osteoclasts are quantified using microscopy and image analysis software.

Inhibition of Cancer Cell Proliferation and Migration

This compound exhibits anti-cancer properties by inhibiting the proliferation and migration of various cancer cell lines.[3][5]

-

Cell Culture: Cancer cell lines (e.g., A549 lung adenocarcinoma, SCCVII squamous carcinoma) are cultured in appropriate media.

-

Assay Setup: A Boyden chamber assay is used with an 8 µm pore size polycarbonate membrane. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).

-

Cell Seeding: Cells are pre-treated with this compound (e.g., 10-100 µM) for a specified time (e.g., 16 hours), then seeded into the upper chamber in serum-free media.

-

Incubation: The chamber is incubated for a period that allows for cell migration (e.g., 20 hours).

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

Conclusion

4-Iodo-6-phenylpyrimidine is a powerful research tool for investigating the multifaceted roles of MIF in health and disease. Its well-defined mechanism of action as an irreversible inhibitor provides a specific means to probe MIF function. The downstream effects of this compound, particularly its inhibition of the NF-κB signaling pathway, underscore its therapeutic potential for a variety of conditions, including cancer and inflammatory bone diseases. This technical guide provides a foundational understanding of this compound's core mechanisms and offers practical information to aid researchers in designing and interpreting experiments involving this potent MIF inhibitor. Further research into the in vivo efficacy and safety of this compound and its analogs is warranted to explore its full therapeutic potential.

References

- 1. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 2. Macrophage migration inhibitory factor (MIF) inhibitor this compound suppresses osteoclast formation and promotes osteoblast differentiation through the inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

4-IPP: An In-depth Technical Guide to its Irreversible Inhibition of Macrophage Migration Inhibitory Factor (MIF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancers. Its unique tautomerase activity, while not fully understood in its physiological context, presents a viable target for therapeutic intervention. This technical guide provides a comprehensive overview of 4-Iodo-6-phenylpyrimidine (4-IPP), a potent and irreversible inhibitor of MIF. We delve into its mechanism of action, detail key experimental protocols for its characterization, and present its effects on MIF-mediated signaling pathways. This document serves as a core resource for researchers and drug development professionals working on the modulation of MIF activity.

Introduction to Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a highly conserved protein that plays a critical role in the innate and adaptive immune systems.[1][2] It is a key regulator of inflammation and is involved in cell-mediated immunity and immunoregulation.[1] MIF is released by various cell types in response to inflammatory stimuli and stress, and it counter-regulates the anti-inflammatory effects of glucocorticoids.[1]

MIF exerts its biological functions through binding to the cell surface receptor CD74, which then recruits co-receptors such as CD44, CXCR2, and CXCR4 to initiate downstream signaling.[1][2][3] This signaling cascade activates several pathways, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT), and nuclear factor-κB (NF-κB) pathways, ultimately promoting cell survival, proliferation, and inflammation.[1][2][4]

A unique feature of MIF is its intrinsic, albeit non-physiological, tautomerase enzymatic activity.[5] The active site for this tautomerase activity is located at the N-terminal proline (Pro-1). Small molecules that target this active site have been shown to inhibit the biological activities of MIF, suggesting that this region is crucial for its function.[5][6]

This compound: An Irreversible Inhibitor of MIF

4-Iodo-6-phenylpyrimidine (this compound) is a specific and irreversible inhibitor of MIF that acts as a suicide substrate.[6][7] It covalently modifies the catalytically active N-terminal proline of MIF, leading to the inactivation of both its enzymatic and biological functions.[6][8] This irreversible binding makes this compound a powerful tool for studying MIF function and a promising lead compound for therapeutic development.

Mechanism of Irreversible Inhibition

This compound covalently binds to the N-terminal proline (Pro-1) of MIF.[6] This covalent modification has been confirmed by mass spectrometry, which revealed a mass increase of 154 units in MIF upon incubation with this compound.[6] The reaction is specific, as a catalytically inactive mutant of MIF (Pro-1 to Gly-1) does not show this covalent modification.[6] The irreversible nature of this binding renders the MIF protein inactive.[6]

Quantitative Data on this compound Inhibition

The following table summarizes the quantitative data regarding the inhibitory activity of this compound on MIF and its effects on cellular processes.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (Cell Proliferation) | ~30 µM | SCCVII | [9] |

| Inhibition of Migration | Significant at 40 µM | A549 | [6] |

| Inhibition of Anchorage-Independent Growth | More potent than ISO-1 | A549 | [5][6] |

| Inhibition of Osteoclastogenesis | Dose-dependent (0.5-200 µM) | Bone marrow macrophages | [7][10] |

| Inhibition of AMPK Phosphorylation | Dose-dependent (10-100 µM) | TPC-1 | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with MIF.

MIF Tautomerase Activity Assay

This assay measures the enzymatic activity of MIF by monitoring the tautomerization of a non-physiological substrate, such as L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (4-HPP).

Principle: MIF catalyzes the conversion of the keto form of the substrate to its enol form. The rate of this reaction can be followed spectrophotometrically.

Protocol using L-dopachrome methyl ester:

-

Reagents:

-

Recombinant human or murine MIF

-

L-dopa methyl ester

-

Sodium periodate

-

Reaction Buffer (e.g., 50 mM Bis-Tris, pH 6.2)

-

96-well microtiter plate

-

-

Procedure:

-

Prepare a solution of recombinant MIF (e.g., 100 nM final concentration) in the reaction buffer.

-

To test for inhibition, pre-incubate the MIF solution with various concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.

-

Prepare the substrate solution by mixing L-dopa methyl ester (e.g., 12 mM) with sodium periodate (e.g., 24 mM) in the reaction buffer. This generates L-dopachrome methyl ester.

-

Initiate the reaction by adding the substrate solution to the wells containing the MIF (or MIF + this compound) solution.

-

Immediately monitor the decrease in absorbance at 475 nm, which corresponds to the tautomerization of L-dopachrome methyl ester.[12]

-

Calculate the rate of reaction from the linear portion of the absorbance curve. The percentage of inhibition can be determined by comparing the rates in the presence and absence of this compound.

-

Mass Spectrometry Analysis of the MIF-4-IPP Adduct

This method is used to confirm the covalent binding of this compound to MIF.

Principle: The covalent addition of this compound to MIF results in a predictable increase in the molecular weight of the protein, which can be detected by mass spectrometry.

Protocol:

-

Sample Preparation:

-

Incubate purified recombinant MIF (e.g., 5 µg) with a molar excess of this compound (e.g., 100 µM) in a suitable buffer (e.g., PBS) for a specified time (e.g., 2 hours) at room temperature.[6]

-

As a negative control, incubate MIF with the vehicle (e.g., DMSO) alone.

-

To demonstrate specificity, a catalytically inactive MIF mutant (e.g., P1G) can be treated with this compound under the same conditions.[6]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

-

Separate the protein samples using a reverse-phase C18 column with a suitable gradient of acetonitrile.[6]

-

Couple the LC system to a triple quadrupole mass spectrometer equipped with an electrospray ion source.[6]

-

Set the mass spectrometer to scan in the positive-ion mode over a mass-to-charge (m/z) range appropriate for detecting the native and modified MIF protein.[6]

-

-

Data Analysis:

-

Analyze the resulting mass spectra to identify the molecular weight of the protein in each sample.

-

A mass increase of approximately 154 Da in the this compound-treated wild-type MIF sample compared to the control confirms the formation of the covalent adduct.[6]

-

MIF Signaling Pathways and the Impact of this compound

MIF signaling is initiated by its binding to the CD74 receptor, leading to the activation of multiple downstream pathways that regulate inflammation, cell proliferation, and survival. This compound, by irreversibly inhibiting MIF, effectively blocks these signaling cascades.

MIF-CD74 Signaling Pathway

References

- 1. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 2. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of macrophage migration inhibitory factor (MIF)-dependent tumor microenvironmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Macrophage migration inhibitory factor (MIF) inhibitor this compound suppresses osteoclast formation and promotes osteoblast differentiation through the inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. erc.bioscientifica.com [erc.bioscientifica.com]

- 12. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-IPP in Macrophage Migration Inhibitory Factor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancers. Its biological functions are mediated through both enzymatic activity and receptor-driven signaling pathways. The small molecule inhibitor, 4-iodo-6-phenylpyrimidine (4-IPP), has emerged as a critical tool for elucidating the complex signaling networks governed by MIF. This technical guide provides an in-depth overview of the role of this compound in MIF signaling, detailing its mechanism of action, its effects on downstream cellular processes, and comprehensive protocols for its experimental application. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of MIF biology and the therapeutic potential of its inhibition.

Introduction to Macrophage Migration Inhibitory Factor (MIF)

MIF is a uniquely regulated inflammatory cytokine and a pivotal upstream mediator of the innate immune response.[1] It is expressed by a variety of cell types and exerts its biological effects through multiple mechanisms. MIF possesses a conserved N-terminal proline which acts as a catalytic site for D-dopachrome tautomerase and phenylpyruvic acid tautomerase activities, although the physiological relevance of this enzymatic function is still under investigation.[2] More critically, MIF functions as a cytokine, binding to the cell surface receptor CD74 and co-receptors such as CD44, CXCR2, and CXCR4 to initiate downstream signaling cascades.[1][3][4] These signaling events regulate a host of cellular processes including cell proliferation, survival, migration, and inflammation.[4][5][6] Dysregulation of MIF signaling has been linked to the pathogenesis of numerous diseases, including rheumatoid arthritis, sepsis, and various cancers, making it an attractive therapeutic target.[1][3]

4-Iodo-6-phenylpyrimidine (this compound): A Covalent Inhibitor of MIF

This compound is a small molecule inhibitor that acts as a specific suicide substrate for MIF.[2][7][8] It covalently binds to the N-terminal proline (Pro-1) of MIF, which is essential for its tautomerase activity.[2] This irreversible modification inactivates both the catalytic and biological functions of MIF.[2][7] By forming a covalent adduct with MIF, this compound effectively blocks its interaction with the CD74 receptor, thereby inhibiting downstream signaling.[9][10] Notably, this compound has been shown to be significantly more potent in blocking MIF-dependent catalysis and cellular functions compared to other MIF inhibitors like ISO-1.[2][8]

Mechanism of Action: How this compound Modulates MIF Signaling

The primary mechanism of action of this compound is the irreversible inactivation of MIF through covalent modification. This has profound effects on MIF-mediated signaling pathways.

Inhibition of MIF Tautomerase Activity

This compound directly targets the catalytic site of MIF, leading to a complete loss of its tautomerase activity.[2] While the endogenous substrate for MIF's tautomerase activity remains elusive, this enzymatic function is linked to its biological activities.

Disruption of MIF-Receptor Interactions

By binding to the N-terminal proline, this compound sterically hinders the interaction of MIF with its primary receptor, CD74.[9][10] This prevents the recruitment of co-receptors like CD44 and the subsequent activation of intracellular signaling cascades.[4] In some cellular contexts, this compound has been observed to block MIF/CD74 internalization.[5][10]

Downregulation of Key Signaling Pathways

The inhibition of MIF by this compound leads to the suppression of several critical downstream signaling pathways that are aberrantly activated in disease states:

-

NF-κB Pathway: this compound has been shown to significantly reduce the phosphorylation of IκBα, IKKα/β, and p65, key components of the NF-κB pathway.[1][9][11] This leads to a decrease in the transcription of NF-κB target genes involved in inflammation and cell survival.[9][11]

-

PI3K/Akt Pathway: MIF is known to activate the PI3K/Akt pathway, promoting cell survival and proliferation. This compound treatment leads to a reduction in the phosphorylation of Akt, thereby inhibiting this pro-survival signaling axis.[10][12][13]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial downstream target of MIF signaling. This compound has been demonstrated to inhibit the phosphorylation of ERK1/2, JNK, and p38 in various cell types, leading to reduced cell proliferation and migration.[10][14]

Quantitative Data on this compound Inhibition of MIF Signaling

The following tables summarize key quantitative data from studies investigating the effects of this compound on MIF signaling.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay | Reference |

| HOS | Osteosarcoma | 26.79 | 24 | CCK-8 | [1] |

| HOS | Osteosarcoma | 20.17 | 48 | CCK-8 | [1] |

| HOS | Osteosarcoma | 16.34 | 96 | CCK-8 | [1] |

| 143B | Osteosarcoma | 37.64 | 24 | CCK-8 | [1] |

| 143B | Osteosarcoma | 20.86 | 48 | CCK-8 | [1] |

| 143B | Osteosarcoma | 11.74 | 96 | CCK-8 | [1] |

| HTB-9 | Bladder Cancer | 30-50 | 48-72 | Hexosaminidase | [15] |

| HTB-5 | Bladder Cancer | 30-50 | 48-72 | Hexosaminidase | [15] |

| A549 | Lung Adenocarcinoma | ~5-10x more potent than ISO-1 | Not Specified | Catalysis & Migration | [6][8] |

Table 2: Effective Concentrations of this compound in Functional Assays

| Assay | Cell Line/Model | This compound Concentration (µM) | Observed Effect | Reference |

| Western Blot (p-IκBα, p-IKKα/β, p-AKT, p-p65) | HOS, 143B | 10, 20, 40 | Dose-dependent decrease in phosphorylation | [1] |

| Western Blot (p-JNK, p-ERK) | HOS, 143B | 40 | Inhibition of phosphorylation | [1] |

| Cell Migration Assay | A549 | 100 | >70% reduction in motility | [6] |

| Colony Formation Assay | HOS, 143B | 10, 20, 40 | Significant hindrance of colony-forming ability | [1] |

| Western Blot (p-AKT, p-ERK) | Glioblastoma Stem Cells | Dose-dependent | Decrease in phosphorylation | [13] |

| Western Blot (HIF-1α) | TMT, 3I-F4 Melanoma | 100 | Significant decrease in expression under hypoxia | [16] |

| Osteoclastogenesis Inhibition | Bone Marrow Macrophages | 0.5 - 200 | Dose-dependent inhibition | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and MIF signaling are provided below.

MIF Tautomerase Activity Assay

This assay spectrophotometrically measures the MIF-catalyzed conversion of a substrate, such as L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (4-HPP).

Materials:

-

Recombinant human MIF protein

-

This compound

-

Substrate (e.g., L-dopachrome methyl ester or 4-HPP)

-

Assay buffer (e.g., 50 mM Bis-Tris buffer, pH 6.2)

-

96-well microtiter plate

-

Spectrophotometer

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant MIF (e.g., 100 nM) to each well.

-

Add the different concentrations of this compound to the wells containing MIF and incubate for a specific period (e.g., 15 minutes) at room temperature to allow for covalent modification.

-

Initiate the reaction by adding the substrate (e.g., L-dopachrome methyl ester to a final concentration of 0.72 mM) to each well.

-

Immediately measure the decrease in absorbance at 475 nm (for L-dopachrome) or the formation of the enol-borate complex at 306 nm (for 4-HPP) over time using a spectrophotometer.[17]

-

Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.

Materials:

-

Cells of interest

-

96-well plate

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Transwell Cell Migration Assay

This assay evaluates the effect of this compound on the migratory capacity of cells towards a chemoattractant.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cells of interest

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS or recombinant MIF)

-

This compound stock solution

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope

Protocol:

-

Pre-treat cells with the desired concentrations of this compound or vehicle control for a specified time.

-

Harvest the cells and resuspend them in serum-free medium at a specific density (e.g., 1 x 10^5 cells/mL).

-

Add the chemoattractant-containing medium to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells and add the cell suspension to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 16-24 hours).

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with the fixation solution for 15 minutes.

-

Stain the migrated cells with crystal violet solution for 20-30 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the migrated cells in several random fields under a microscope.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify the levels of total and phosphorylated signaling proteins (e.g., Akt, ERK, p65) in response to this compound treatment.

Materials:

-

Cells of interest

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Co-Immunoprecipitation (Co-IP) for MIF-CD74 Interaction

This method is used to investigate the effect of this compound on the interaction between MIF and its receptor CD74.

Materials:

-

Cells expressing MIF and CD74

-

This compound stock solution

-

Co-IP lysis buffer

-

Antibody against MIF or CD74 for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

Western blotting reagents

Protocol:

-

Treat cells with this compound or a vehicle control.

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CD74) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both MIF and CD74 to determine if their interaction is disrupted by this compound.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key MIF signaling pathways and experimental workflows.

Caption: MIF signaling pathway and the inhibitory action of this compound.

Caption: A typical workflow for Western blot analysis.

Caption: Workflow for a Transwell cell migration assay.

Conclusion

This compound is an invaluable pharmacological tool for probing the intricate signaling pathways regulated by MIF. Its specific and irreversible mechanism of action allows for the clear dissection of MIF's contribution to various cellular processes and disease pathologies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate MIF signaling and evaluate the therapeutic potential of its inhibition. As our understanding of MIF's multifaceted role in health and disease continues to grow, this compound will undoubtedly remain a cornerstone of research in this field, paving the way for the development of novel therapeutics targeting the MIF signaling axis.

References

- 1. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 6. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pleiotropic role of macrophage migration inhibitory factor in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Iodo-6-phenylpyrimidine (this compound) suppresses fibroblast-like synoviocyte- mediated inflammation and joint destruction associated with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of MIF1/MIF2/CD74 Interactions in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MIF inhibition as a strategy for overcoming resistance to immune checkpoint blockade therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

4-IPP as a Suicide Substrate for Macrophage Migration Inhibitory Factor (MIF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in the pathogenesis of numerous inflammatory diseases and cancers. Its unique tautomerase enzymatic activity, while not fully understood in its physiological context, presents a viable target for therapeutic intervention. This technical guide provides an in-depth overview of 4-iodo-6-phenylpyrimidine (4-IPP), a potent and specific suicide substrate of MIF. We will delve into its mechanism of action, the downstream signaling pathways it modulates, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on the development of novel MIF inhibitors.

Introduction to this compound and its Mechanism of Action

4-iodo-6-phenylpyrimidine (this compound) is a small molecule inhibitor that acts as a specific and irreversible suicide substrate for Macrophage Migration Inhibitory Factor (MIF). Unlike competitive inhibitors, suicide substrates are converted into a reactive intermediate by the target enzyme, which then covalently modifies and permanently inactivates the enzyme.

The mechanism of this compound involves the covalent modification of the catalytically crucial N-terminal proline residue (Pro-1) of MIF.[1][2] The iodine atom at the 4-position of the pyrimidine ring serves as a leaving group, facilitating a nucleophilic attack by the secondary amine of Pro-1. This results in the formation of a stable covalent adduct between the 6-phenylpyrimidine moiety of this compound and MIF. This irreversible binding sterically hinders the active site and abrogates the tautomerase activity of MIF. The covalent modification has been confirmed by liquid chromatography-mass spectrometry (LC-MS), which shows a mass increase of 154 Da in MIF upon incubation with this compound, corresponding to the addition of the 6-phenylpyrimidine group.[1][3] Studies have shown that a catalytically inactive mutant of MIF (Pro-1 to Gly-1) does not undergo this covalent modification, confirming the specificity of the reaction for the N-terminal proline.[1]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been evaluated in various assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and its analogs against MIF tautomerase activity and in different cancer cell lines.

Table 1: Inhibition of MIF Tautomerase Activity by this compound and its Analogs

| Compound | IC50 (nM) | Reference |

| This compound | ~5,000 | [1] |

| Analog A1 | ~200 | [1] |

| Analog A2 | ~275 | [1] |

| Analog A3 | ~400 | [1] |

| Analog A4 | ~475 | [1] |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| HOS | Osteosarcoma | 26.79 | 24 | [4] |

| HOS | Osteosarcoma | 20.17 | 48 | [4] |

| HOS | Osteosarcoma | 16.34 | 96 | [4] |

| 143B | Osteosarcoma | 37.64 | 24 | [4] |

| 143B | Osteosarcoma | 20.86 | 48 | [4] |

| 143B | Osteosarcoma | 11.74 | 96 | [4] |

| SCCVII | Squamous Cell Carcinoma | ~30 | Not Specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and MIF.

MIF Tautomerase Activity Assay (Dopachrome Method)

This assay measures the ability of MIF to catalyze the tautomerization of L-dopachrome methyl ester.

Materials:

-

Recombinant human or murine MIF

-

L-DOPA methyl ester

-

Sodium periodate (NaIO4)

-

Assay buffer: 50 mM Potassium Phosphate, pH 6.0

-

96-well microplate reader capable of measuring absorbance at 475 nm

Procedure:

-

Preparation of L-dopachrome methyl ester substrate:

-

Prepare a fresh solution of 2 mM L-DOPA methyl ester in assay buffer.

-

Prepare a fresh solution of 4 mM NaIO4 in assay buffer.

-

Mix equal volumes of the L-DOPA methyl ester and NaIO4 solutions immediately before use. This will generate the L-dopachrome methyl ester substrate, which has a characteristic absorbance at 475 nm.

-

-

Enzyme and inhibitor pre-incubation:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of various concentrations of this compound (or vehicle control) to the wells.

-

Add 20 µL of recombinant MIF (final concentration of 50 nM) to the wells.

-

Incubate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Initiation of the reaction:

-

Add 20 µL of the freshly prepared L-dopachrome methyl ester substrate to each well to initiate the reaction.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 475 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of decrease in absorbance is proportional to the MIF tautomerase activity.

-

-

Data analysis:

-

Calculate the initial reaction rates (V₀) for each inhibitor concentration.

-

Plot the percentage of MIF activity versus the logarithm of the this compound concentration to determine the IC50 value.

-

Determination of Suicide Inhibition Kinetic Constants (k_inact and K_I)

Procedure:

-

Incubate a fixed concentration of MIF with various concentrations of this compound for different time intervals.

-

At each time point, take an aliquot of the reaction mixture and dilute it into a solution containing a saturating concentration of the substrate (L-dopachrome methyl ester) to measure the remaining enzyme activity.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each this compound concentration. The slope of each line will give the apparent inactivation rate constant (k_obs).

-

Plot the k_obs values against the corresponding this compound concentrations.

-

Fit the data to the following Michaelis-Menten-like equation for suicide inhibition to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the inactivation rate is half-maximal (K_I):

-

k_obs = k_inact * [I] / (K_I + [I])

-

LC-MS Analysis of MIF-4-IPP Adduct Formation

This method is used to confirm the covalent modification of MIF by this compound.

Materials:

-

Recombinant human MIF

-

This compound

-

Phosphate-buffered saline (PBS)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Incubation:

-

Incubate recombinant MIF (e.g., 1 mg/mL) with a molar excess of this compound (e.g., 100 µM) in PBS at room temperature for 2-4 hours.

-

As a control, incubate MIF with the vehicle (e.g., DMSO) under the same conditions.

-

-

Sample Preparation:

-

Remove excess, unbound this compound by buffer exchange using a desalting column or by dialysis against PBS.

-

-

LC-MS Analysis:

-

Inject the prepared samples into an LC-MS system equipped with a C18 reverse-phase column.

-

Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.

-

Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of MIF.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to determine the intact mass of the protein in both the control and this compound-treated samples.

-

A mass increase of approximately 154 Da in the this compound-treated sample compared to the control confirms the covalent adduction of the 6-phenylpyrimidine moiety.

-

Cell-Based Assays

Procedure:

-

Seed cancer cells (e.g., A549) in the upper chamber of a Boyden chamber insert (with a porous membrane) in serum-free media.

-

Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Add various concentrations of this compound to the upper chamber.

-

Incubate for a sufficient time to allow for cell migration (e.g., 16-24 hours).

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

Procedure:

-

Prepare a base layer of 0.6% agar in complete media in a 6-well plate.

-

Mix cancer cells with 0.3% agar in complete media and overlay it on the base layer.

-

Add various concentrations of this compound to the top layer.

-

Incubate for 2-3 weeks to allow for colony formation.

-

Stain the colonies with crystal violet and count the number of colonies larger than a certain diameter.

Signaling Pathways Modulated by this compound

MIF exerts its biological functions by binding to its cell surface receptor, CD74, which then recruits co-receptors such as CD44 to initiate intracellular signaling cascades. This compound, by inactivating MIF, effectively blocks these downstream pathways. The two major pathways affected are the NF-κB and MAPK/ERK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

MIF promotes the activation of the NF-κB pathway, which is crucial for inflammation, cell survival, and proliferation. This compound has been shown to inhibit this pathway.[4]

Caption: this compound inhibits the MIF-mediated NF-κB signaling pathway.

Inhibition of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade activated by MIF, promoting cell proliferation and survival. This compound also effectively blocks this pathway.

Caption: this compound blocks the MIF-induced MAPK/ERK signaling cascade.

Experimental and Logical Workflows

Workflow for Characterizing a Novel MIF Inhibitor

The following diagram illustrates a typical workflow for the initial characterization of a potential MIF inhibitor like this compound.

References

- 1. criver.com [criver.com]

- 2. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. | Semantic Scholar [semanticscholar.org]

Covalent Modification of Macrophage Migration Inhibitory Factor (MIF) by 4-Iodo-6-phenylpyrimidine (4-IPP): A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the covalent modification of Macrophage Migration Inhibitory Factor (MIF) by the small molecule inhibitor 4-iodo-6-phenylpyrimidine (4-IPP). MIF is a pleiotropic cytokine implicated in a range of inflammatory diseases and cancer, making it a compelling therapeutic target. This compound acts as a suicide substrate, forming an irreversible covalent bond with the N-terminal proline (Pro-1) of MIF, a critical residue for its catalytic tautomerase activity and biological functions. This guide details the mechanism of this covalent modification, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and visualizes the affected signaling pathways. This document is intended for researchers, scientists, and drug development professionals working on MIF-targeted therapeutics.

Introduction to MIF and the Inhibitor this compound

Macrophage Migration Inhibitory Factor (MIF) is a highly conserved protein with a unique trimeric structure. It functions as a cytokine, playing a pivotal role in the innate and adaptive immune systems, and is overexpressed in various pathological conditions, including autoimmune diseases and numerous cancers. MIF possesses a unique, albeit non-physiological, tautomerase enzymatic activity, the active site of which is located at the interface between adjacent subunits of the trimer. The N-terminal proline residue (Pro-1) is a key catalytic residue in this active site[1][2][3][4].

4-Iodo-6-phenylpyrimidine (this compound) is a small molecule inhibitor of MIF. It acts as a specific suicide substrate, forming a covalent and irreversible bond with MIF, thereby inhibiting its biological activities[5][6]. This covalent modification targets the catalytically active N-terminal proline (Pro-1), rendering the MIF protein inactive in both its enzymatic and biological functions[1][7]. Studies have shown that this compound is significantly more potent in blocking MIF-dependent catalysis and cellular processes like migration and anchorage-independent growth compared to other MIF inhibitors like ISO-1[1][7].

Mechanism of Covalent Modification

This compound functions as an irreversible inhibitor by forming a covalent adduct with MIF. The mechanism involves the nucleophilic attack by the secondary amine of the N-terminal Pro-1 of MIF on the carbon atom of the pyrimidine ring of this compound, leading to the displacement of the iodine atom as a leaving group.

This covalent modification has been confirmed through mass spectrometry analysis, which revealed a mass increase of 154 units in MIF upon incubation with this compound, corresponding to the addition of the 6-phenylpyrimidine moiety[1][7]. Co-crystallization studies of MIF with this compound have further elucidated the structure of the covalent adduct, showing the 6-phenylpyrimidine group covalently attached to Pro-1[3][7]. This modification is specific to the active form of MIF, as a catalytically inactive mutant of MIF (Pro-1 to Gly-1) does not undergo this covalent modification[1].

Quantitative Data on MIF Inhibition by this compound

The following tables summarize the available quantitative data on the inhibition of MIF by this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Tautomerase Activity) | ~5-10 fold lower than ISO-1 | Recombinant human MIF, L-dopachrome methyl ester substrate | [1][7] |

| IC50 (A549 cell growth) | ~5-10 fold lower than ISO-1 | A549 lung adenocarcinoma cells, soft agar growth | [7] |

| IC50 (SCCVII cell growth) | ~30 µM | SCCVII squamous carcinoma cells | [8] |

| IC50 (Osteosarcoma cell viability - 48h) | HOS: 20.17 µM, 143B: 20.86 µM | HOS and 143B osteosarcoma cell lines, CCK-8 assay | [9] |

| Half-life of unmodified hMIF | 34 min | Incubation of 50 nM hMIF with 100 nM this compound | [10] |

Note: IC50 values for irreversible inhibitors can be time-dependent and should be interpreted with caution. The high IC50 value sometimes observed for this compound in tautomerase assays is likely related to the slow rate of covalent bond formation[11].

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the covalent modification of MIF by this compound.

MIF Tautomerase Activity Assay (L-dopachrome methyl ester)

This assay spectrophotometrically measures the MIF-catalyzed tautomerization of L-dopachrome methyl ester.

Materials:

-

Recombinant human or murine MIF

-

This compound (and other inhibitors as required)

-

L-3,4-dihydroxyphenylalanine methyl ester (L-DOPA methyl ester)

-

Sodium periodate (NaIO4)

-

Reaction Buffer: 50 mM Bis-Tris, 1 mM EDTA, pH 6.2

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 475 nm

Procedure:

-

Preparation of L-dopachrome methyl ester substrate: Prepare fresh before use. Mix 500 µL of 12 mM L-DOPA methyl ester and 500 µL of 24 mM sodium periodate in 19 mL of reaction buffer. Incubate at 25°C in the dark for 5 minutes[2].

-

Inhibitor and Enzyme Preparation:

-

Initiation of the reaction: Add the freshly prepared L-dopachrome methyl ester substrate to each well to a final concentration of 0.72 mM[1].

-

Measurement: Immediately measure the decrease in absorbance at 475 nm over time (e.g., for the first 5 minutes) using a spectrophotometer[2]. The rate of decrease corresponds to the tautomerase activity.

-

Data Analysis: Correct the enzymatic rate for the non-enzymatic rate (control wells without MIF). Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Analysis of Covalent Adduct Formation by Mass Spectrometry

This protocol outlines the general steps for analyzing the covalent modification of MIF by this compound using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Recombinant MIF

-

This compound

-

Phosphate-buffered saline (PBS)

-

LC-MS system with a C18 column and electrospray ionization (ESI) source

Procedure:

-

Incubation: Incubate recombinant MIF (e.g., 5 µg) with a molar excess of this compound (e.g., 100 µM) in PBS for a defined period (e.g., 2 hours) at room temperature[3]. A control sample with MIF and DMSO (vehicle for this compound) should be prepared in parallel.

-

LC-MS Analysis:

-

Inject the samples onto a C18 reverse-phase column.

-

Elute the protein using a suitable gradient of acetonitrile in water.

-

Analyze the eluate using an ESI mass spectrometer in positive ion mode.

-

Acquire mass spectra over a relevant m/z range to detect the intact protein.

-

-

Data Analysis: Deconvolute the multiply charged ion series to determine the molecular weight of the protein. Compare the molecular weight of MIF incubated with this compound to the control MIF. An increase of 154 Da indicates the formation of the covalent adduct with the 6-phenylpyrimidine moiety of this compound[1][7].

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the migratory capacity of cells.

Materials:

-

Cancer cell line of interest (e.g., A549 lung adenocarcinoma)

-

24-well transwell inserts (e.g., 8 µm pore size)

-

Cell culture medium with and without serum

-

This compound

-

Crystal violet or other suitable cell stain

Procedure:

-

Cell Preparation: Culture cells to sub-confluency. Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 16 hours)[1].

-

Assay Setup:

-

Place the transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Resuspend the pre-treated cells in serum-free medium and add a defined number of cells (e.g., 2 x 10^5) to the upper chamber of the transwell insert[1].

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 16 hours)[1].

-

Staining and Quantification:

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane (e.g., with methanol).

-

Stain the cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the inhibitory effect of this compound on cell migration.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay evaluates the effect of this compound on the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

Materials:

-

Cancer cell line of interest

-

Agarose

-

Cell culture medium

-

This compound

-

6-well or 60 mm plates

Procedure:

-

Bottom Agar Layer: Prepare a solution of 0.6% agarose in cell culture medium and pour it into the plates to form the bottom layer. Allow it to solidify.

-

Cell Layer:

-

Harvest and resuspend the cells in a solution of 0.3-0.4% agarose in cell culture medium containing various concentrations of this compound or vehicle control.

-

Carefully layer this cell suspension on top of the solidified bottom agar layer.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 weeks, or until colonies are visible. Add fresh medium containing the respective concentrations of this compound periodically to prevent the agar from drying out.

-

Colony Quantification:

-

Stain the colonies with a suitable stain (e.g., crystal violet).

-

Count the number of colonies and/or measure their size using a microscope or imaging system.

-

-

Data Analysis: Compare the number and size of colonies in the this compound-treated groups to the control group to assess the inhibition of anchorage-independent growth.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of this compound on key signaling proteins downstream of MIF.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer

-

Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., ERK1/2, Akt, p65 NF-κB)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells and treat them with different concentrations of this compound for a specified duration.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on the activation of the signaling pathways.

Signaling Pathways and Experimental Workflows

The covalent modification of MIF by this compound disrupts its interaction with its primary receptor, CD74, leading to the inhibition of downstream signaling pathways that are crucial for cell proliferation, survival, and inflammation.

MIF-CD74 Signaling Pathway

MIF initiates its biological effects by binding to the cell surface receptor CD74. This interaction often leads to the recruitment of co-receptors such as CD44, CXCR2, and CXCR4, which are necessary for signal transduction[7]. The activation of the MIF/CD74 receptor complex triggers several downstream signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways. These pathways, in turn, regulate the activity of transcription factors like NF-κB, leading to the expression of genes involved in cell survival, proliferation, and inflammation[5][9].

Experimental Workflow for Studying Covalent Modification

The study of the covalent modification of MIF by this compound follows a logical progression from in vitro enzymatic assays to cell-based functional assays and finally to in vivo models.

Conclusion

This compound represents a potent and specific covalent inhibitor of MIF. Its mechanism of action, involving the irreversible modification of the catalytic Pro-1 residue, leads to the effective blockade of MIF's pro-inflammatory and pro-cancer activities. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide are intended to facilitate further research into this compound and the development of next-generation MIF inhibitors for therapeutic intervention in a range of human diseases. The use of a multi-faceted experimental approach, from biochemical assays to cellular and in vivo models, is crucial for the comprehensive characterization of such covalent inhibitors.

References

- 1. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MIF and CD74 as Emerging Biomarkers for Immune Checkpoint Blockade Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Partial MHC class II constructs inhibit MIF/CD74 binding and downstream effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Blockade of MIF–CD74 Signalling on Macrophages and Dendritic Cells Restores the Antitumour Immune Response Against Metastatic Melanoma [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. Targeting distinct tautomerase sites of D-DT and MIF with a single molecule for inhibition of neutrophil lung recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of 4-Iodo-6-Phenylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-6-phenylpyrimidine (4-IPP) is a potent and specific small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancers. This technical guide provides an in-depth overview of the biological functions of this compound, its mechanism of action, and its effects on key signaling pathways. Quantitative data on its biological activity are summarized, and methodologies for key experimental procedures are detailed. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's role as a valuable research tool and potential therapeutic agent.

Introduction

4-Iodo-6-phenylpyrimidine, commonly referred to as this compound, has emerged as a critical tool for investigating the multifaceted roles of Macrophage Migration Inhibitory Factor (MIF). MIF is a key regulator of the inflammatory response and is involved in the pathogenesis of numerous diseases, including rheumatoid arthritis, sepsis, and various cancers. This compound's unique mechanism as an irreversible inhibitor allows for the precise dissection of MIF's biological functions. This guide will explore the core biological activities of this compound, providing researchers and drug development professionals with a foundational understanding of its utility.

Mechanism of Action

This compound acts as a specific suicide substrate for MIF.[1] Its mechanism involves the covalent and irreversible binding to the N-terminal proline residue (Pro1) of MIF.[2] This binding event is critical as Pro1 is located within the enzyme's tautomerase active site. The covalent modification of this residue effectively inactivates MIF's biological functions.[3] This irreversible inhibition distinguishes this compound from other MIF inhibitors and provides a durable and potent tool for studying MIF signaling.

Core Biological Functions and Signaling Pathways

The inhibition of MIF by this compound leads to the modulation of several downstream signaling pathways, resulting in a range of biological effects. The primary target of this compound is MIF, which, upon binding to its receptor CD74, initiates a cascade of intracellular events.

Anti-inflammatory and Immunomodulatory Effects

MIF is a pro-inflammatory cytokine, and its inhibition by this compound has significant anti-inflammatory consequences. This compound has been shown to suppress the expression of pro-inflammatory mediators. In the context of rheumatoid arthritis, this compound inhibits the proliferation, migration, and invasion of fibroblast-like synoviocytes and reduces the expression of pro-inflammatory cytokines.[4] This is achieved, in part, through the inhibition of the MAPK signaling pathway, specifically the phosphorylation of ERK, JNK, and p38.[4]

Caption: Workflow for assessing this compound's anti-cancer effects.

Regulation of Bone Metabolism

This compound plays a dual role in bone metabolism by inhibiting osteoclastogenesis and promoting osteoblast differentiation. [5]It has been shown to inhibit the differentiation of bone-resorbing osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL). [5]Mechanistically, this compound suppresses the RANKL-induced phosphorylation and nuclear translocation of p65 by preventing the interaction of MIF with thioredoxin-interacting protein-p65 complexes. [5]Conversely, this compound enhances osteoblast-mediated mineralization and bone formation. [5]

Quantitative Data

The potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for this compound's biological activity.

Table 1: In Vitro Efficacy of 4-Iodo-6-phenylpyrimidine (this compound)

| Assay | Cell Line / System | IC50 Value | Reference |

| MIF Tautomerase Activity | Recombinant Human MIF | ~5 µM | |

| Cell Proliferation | SCCVII (Squamous Carcinoma) | ~30 µM | [3] |

| Osteoclastogenesis | Bone Marrow Macrophages (BMMs) | 104.3 µM (Cytotoxicity at 72h) | [6] |

| Anchorage-Independent Growth | A549 (Lung Adenocarcinoma) | 5-10 fold more potent than ISO-1 | [1] |

Table 2: In Vivo Administration of 4-Iodo-6-phenylpyrimidine (this compound)

| Animal Model | Dosage | Administration Route | Outcome | Reference |

| Mice | 1 mg/kg, 5 mg/kg | Intraperitoneal injection (every 2 days for 8 weeks) | Ameliorated ovariectomy-induced osteoporosis | [5] |

| Mice | ~50 mg/kg/day | Intraperitoneal injection | Decreased liver MIF tautomerase activity by 50% |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the biological functions of this compound.

MIF Tautomerase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of MIF.

-

Principle: MIF catalyzes the tautomerization of a non-physiological substrate, L-dopachrome methyl ester, which can be monitored spectrophotometrically by the loss of absorbance at 475 nm. [1]* Methodology:

-

Recombinant MIF is pre-incubated with varying concentrations of this compound or a vehicle control in a suitable buffer (e.g., PBS). [1] 2. The reaction is initiated by the addition of freshly prepared L-dopachrome methyl ester. [1] 3. The change in absorbance at 475 nm is measured over time using a spectrophotometer.

-

The relative MIF tautomerase activity is calculated, and the IC50 value for this compound is determined.

-

Cell Proliferation and Viability Assays

These assays are used to determine the effect of this compound on cancer cell growth.

-

Principle: The crystal violet assay is a simple method to assess cell viability based on the staining of adherent cells.

-

Methodology:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-72 hours).

-

After treatment, the medium is removed, and the cells are fixed with a solution such as 4% paraformaldehyde.

-

The fixed cells are stained with a crystal violet solution.

-

After washing and drying, the stained dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

-

Cell Migration and Invasion Assays (Boyden Chamber Assay)

This assay assesses the effect of this compound on the migratory and invasive potential of cells.

-

Principle: The Boyden chamber assay utilizes a two-chamber system separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Migratory cells move through the pores to the lower surface of the membrane. For invasion assays, the membrane is coated with an extracellular matrix component like Matrigel.

-

Methodology:

-

The lower chamber of the Transwell plate is filled with medium containing a chemoattractant (e.g., 10% FBS).

-

A cell suspension in serum-free medium, pre-treated with this compound or a vehicle control, is added to the upper chamber (the insert).

-

The plate is incubated for a period that allows for cell migration or invasion (e.g., 4-24 hours).

-

Non-migratory cells on the upper surface of the membrane are removed with a cotton swab.

-

The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with DAPI or crystal violet).

-

The number of migrated cells is quantified by counting under a microscope or by measuring the absorbance of the extracted stain.

-

Western Blot Analysis for NF-κB Signaling

This technique is used to measure the effect of this compound on the activation of the NF-κB pathway.

-

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. To assess NF-κB activation, antibodies specific for the phosphorylated (active) form of the p65 subunit are used.

-

Methodology:

-

Cells are treated with a stimulus (e.g., TNF-α) in the presence or absence of this compound.

-

Cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phospho-p65. An antibody against total p65 or a housekeeping protein (e.g., β-actin) is used as a loading control.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of protein phosphorylation.

-

Osteoclastogenesis Assay

This assay evaluates the effect of this compound on the differentiation of osteoclasts.

-

Principle: Osteoclast differentiation from precursor cells (e.g., bone marrow macrophages) can be induced in vitro by stimulation with M-CSF and RANKL. Mature osteoclasts are large, multinucleated cells that are positive for tartrate-resistant acid phosphatase (TRAP) staining.

-

Methodology:

-

Bone marrow cells are harvested from mice and cultured in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs).

-

BMMs are then cultured with M-CSF and RANKL in the presence of varying concentrations of this compound for several days (e.g., 5 days).

-

After the culture period, the cells are fixed and stained for TRAP activity.

-

TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted as osteoclasts. The size and number of osteoclasts are quantified to assess the effect of this compound on osteoclastogenesis.

-

Conclusion

4-Iodo-6-phenylpyrimidine is a powerful and specific tool for the study of Macrophage Migration Inhibitory Factor. Its irreversible mechanism of action provides a robust method for inhibiting MIF's biological functions, thereby allowing for a detailed investigation of its role in inflammation, cancer, and bone metabolism. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to further elucidate the therapeutic potential of targeting MIF signaling. As research continues, this compound will undoubtedly remain a cornerstone for advancing our understanding of MIF in health and disease.

References

- 1. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. 4-Iodo-6-phenylpyrimidine (this compound) suppresses fibroblast-like synoviocyte- mediated inflammation and joint destruction associated with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

4-IPP's effect on the MIF tautomerase active site

An In-depth Technical Guide to the Inhibition of the MIF Tautomerase Active Site by 4-IPP

Abstract

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancers. A unique feature of MIF is its evolutionarily conserved, yet non-physiological, tautomerase enzymatic activity. The active site for this tautomerase function has become a key target for therapeutic intervention. This technical guide provides a detailed examination of 4-iodo-6-phenylpyrimidine (this compound), a potent, irreversible inhibitor of MIF. We will explore its mechanism of action, inhibitory kinetics, and its effects on MIF-mediated signaling pathways. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to Macrophage Migration Inhibitory Factor (MIF)

MIF is a critical regulator of the innate and adaptive immune systems. Initially identified as a T-cell-derived factor that inhibits the random migration of macrophages, it is now known to be expressed by a variety of cell types and to exert a broad range of pro-inflammatory, pro-tumorigenic, and hormone-like functions. Structurally, MIF is a homotrimer, with each monomer possessing a catalytic active site. This active site, centered around the N-terminal proline (Pro-1), confers tautomerase activity, specifically for the isomerization of non-physiological substrates like D-dopachrome and p-hydroxyphenylpyruvate (4-HPP).[1][2][3] Although the precise biological role of this enzymatic activity is debated, the integrity of the tautomerase active site is crucial for many of MIF's biological functions, including its interaction with its primary receptor, CD74.[4][5] This makes the active site a prime target for small molecule inhibitors.

Mechanism of Action: this compound as a Suicide Substrate

4-Iodo-6-phenylpyrimidine (this compound) is a small molecule inhibitor identified through computational screening that acts as a specific suicide substrate for MIF.[6][7] Unlike competitive inhibitors that bind reversibly, this compound forms a permanent, covalent bond within the MIF active site, leading to irreversible inactivation.